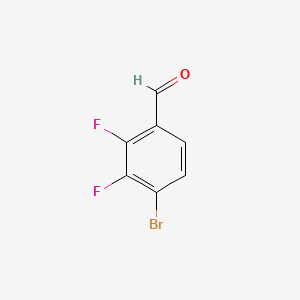

4-Bromo-2,3-difluorobenzaldehyde

描述

Significance and Research Context of Halogenated Benzaldehydes

Halogenated benzaldehydes are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a formyl (-CHO) group. These compounds are of significant interest in chemical research and industry due to the profound influence of halogen substituents on the electronic properties and reactivity of the benzaldehyde (B42025) scaffold. The introduction of halogens, which are highly electronegative, can alter the electron density of the aromatic ring and the reactivity of the aldehyde group. pressbooks.pub This modification is a powerful tool for fine-tuning the chemical and physical properties of molecules. pressbooks.pub

The carbon-halogen bond's polarity and the halogen atom's size can influence intermolecular interactions, crystal packing, and solubility, which are critical parameters in materials science and medicinal chemistry. pressbooks.pub For instance, fluorinated compounds often exhibit unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making them valuable in pharmaceutical development. pressbooks.pubguidechem.com Consequently, halogenated benzaldehydes serve as versatile building blocks for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.comnih.gov

Overview of the Research Landscape for 4-Bromo-2,3-difluorobenzaldehyde

This compound is a polysubstituted aromatic aldehyde that has garnered attention as a key intermediate in the synthesis of specialized chemical products. guidechem.comthermofisher.com Its structure, featuring a bromine atom and two fluorine atoms on the benzaldehyde core, provides multiple reaction sites and unique electronic characteristics. The presence of three different substituents on the benzene ring allows for selective chemical transformations, making it a valuable precursor in multi-step organic synthesis.

Research involving this compound is particularly prominent in the field of liquid crystal materials. guidechem.com The fluorine atoms are comparable in size to hydrogen atoms, which minimizes steric hindrance and allows for the ordered arrangement necessary for liquid crystal phases. guidechem.com Concurrently, the high electronegativity of fluorine ensures the molecule possesses a significant dipole moment. guidechem.com These features make it an important intermediate for producing high-performance liquid crystal displays. guidechem.com The compound is also explored as a precursor for synthesizing active pharmaceutical ingredients (APIs) and new materials where the specific substitution pattern is crucial for achieving desired properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOLPSNRLZLWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650539 | |

| Record name | 4-Bromo-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644985-24-0 | |

| Record name | 4-Bromo-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,3 Difluorobenzaldehyde

Established Synthetic Routes

The primary and most established method for synthesizing 4-Bromo-2,3-difluorobenzaldehyde is a structured, multi-step process that begins with a readily available starting material. google.com

A patented and reliable route to this compound uses 1,2-Difluorobenzene (B135520) as the foundational reactant. google.com This pathway involves a sequence of four critical transformations: formylation, etherification (protection), bromination, and deprotection. google.com This strategic sequence is essential for controlling the introduction of substituents and preventing unwanted side reactions.

Table 1: Overview of the Multi-step Synthesis from 1,2-Difluorobenzene

| Step | Reaction Type | Reactant | Product | Purpose |

|---|---|---|---|---|

| 1 | Formylation | 1,2-Difluorobenzene | 2,3-Difluorobenzaldehyde (B42452) | Introduction of the aldehyde group. |

| 2 | Etherification | 2,3-Difluorobenzaldehyde | 2-(2,3-Difluorophenyl)-1,3-dioxolane | Protection of the reactive aldehyde group. |

| 3 | Bromination | 2-(2,3-Difluorophenyl)-1,3-dioxolane | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | Regioselective introduction of the bromine atom. |

| 4 | Deprotection | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | This compound | Restoration of the aldehyde functional group. |

Data derived from patent CN102659546A. google.com

The initial step involves the introduction of a formyl group (-CHO) onto the 1,2-difluorobenzene ring to produce 2,3-difluorobenzaldehyde. This is typically achieved through an electrophilic substitution reaction. One documented method is a Friedel-Crafts type formylation. jst.go.jp In this reaction, 1,2-difluorobenzene is treated with a formylating agent, such as a dichloromethyl alkyl ether (e.g., dichloromethyl methyl ether), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). jst.go.jp The reaction exhibits high regioselectivity, though byproducts like diphenylmethane (B89790) derivatives can also be formed. jst.go.jp

Table 2: Formylation of Difluorobenzene Derivatives

| Substrate | Lewis Acid | Yield (%) | Isomer Ratio (ortho/para) |

|---|---|---|---|

| 1,2-Difluorobenzene | AlCl₃ | 40 | 3/97 |

| 1,3-Difluorobenzene | AlCl₃ | 73 | - |

Data adapted from a study on direct formylation of fluorine-containing aromatics. jst.go.jp

The aldehyde group is highly reactive and susceptible to oxidation during the subsequent bromination step. researchgate.net To prevent this, the aldehyde is temporarily converted into a less reactive functional group, a process known as protection. A common strategy is the formation of an acetal (B89532). In the synthesis of this compound, the intermediate 2,3-difluorobenzaldehyde is reacted with ethylene (B1197577) glycol. google.com This reaction, typically catalyzed by an acid, forms a cyclic acetal known as 2-(2,3-difluorophenyl)-1,3-dioxolane. This protecting group is stable under the conditions of electrophilic bromination but can be easily removed later.

With the aldehyde group protected, the aromatic ring is subjected to bromination. This electrophilic aromatic substitution introduces a bromine atom onto the ring. The fluorine atoms already present on the ring are ortho-, para-directing activators, while the protected aldehyde group (dioxolane) is also an ortho-, para-director. The combined directing effects guide the incoming bromine electrophile to the 4-position, which is para to one of the fluorine atoms and the dioxolane group, resulting in the formation of 2-(4-bromo-2,3-difluorophenyl)-1,3-dioxolane. google.com This reaction is typically carried out using a brominating agent in the presence of a catalyst. google.com

The final step of the synthesis is the removal of the acetal protecting group to restore the aldehyde functionality. This is achieved through acid-catalyzed hydrolysis. The protected intermediate, 2-(4-bromo-2,3-difluorophenyl)-1,3-dioxolane, is treated with an aqueous acid, such as 20% sulfuric acid, for an extended period. google.com The reaction cleaves the ether linkages of the acetal, regenerating the aldehyde group and yielding the final product, this compound, along with ethylene glycol. google.com The final product is then purified through washing and recrystallization. google.com

Regioselective Functionalization Approaches

Beyond the multi-step synthesis starting from 1,2-difluorobenzene, other synthetic strategies focus on achieving regioselectivity through different chemical principles. These approaches can be advantageous for creating specific substitution patterns on the aromatic ring.

One powerful method for achieving high regioselectivity is directed ortho-metalation (DoM) . Although a direct example for this compound is not prominently documented, the synthesis of its isomer, 4-Bromo-2,6-difluorobenzaldehyde, illustrates the principle effectively. In this synthesis, 1-bromo-3,5-difluorobenzene (B42898) is treated with a strong base like lithium diisopropylamide (LDA) at low temperatures. chemicalbook.com The fluorine atoms direct the deprotonation to the C2 position, between the two fluorines. This lithiated intermediate is then quenched with a formylating agent like N-formylpiperidine to introduce the aldehyde group precisely at that position. chemicalbook.com

Another regioselective strategy involves halogen-metal exchange . This method is useful when starting with a polyhalogenated benzene (B151609). For instance, a synthesis of 2-fluoro-4-bromobenzaldehyde starts with 1,2-dibromo-3-fluorobenzene. google.com Treatment with a Grignard reagent like isopropylmagnesium chloride can selectively exchange one of the bromine atoms for magnesium, with the position of the exchange influenced by the electronic environment. Subsequent formylation of this organometallic intermediate introduces the aldehyde group at the desired position. google.com These methods highlight how the choice of starting material and reaction type (electrophilic substitution vs. organometallic functionalization) can be manipulated to control the final arrangement of substituents.

Advanced Synthetic Techniques

To refine the synthesis of polysubstituted benzaldehydes, chemists often turn to powerful organometallic reagents that enable precise and regioselective transformations.

Organometallic reagents are indispensable in modern synthesis for their ability to form carbon-carbon bonds and direct functionalization with high precision.

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, and sterically hindered base. researchgate.netscispace.comwikipedia.org Its bulky nature allows it to selectively deprotonate less sterically accessible positions, often leading to the kinetically favored product. researchgate.netwikipedia.org While a direct application of LDA for the synthesis of this compound is not prominently documented, its utility is well-demonstrated in the synthesis of a structurally similar isomer, 4-Bromo-2,6-difluorobenzaldehyde. chemicalbook.com

In this related synthesis, 1-Bromo-3,5-difluorobenzene is treated with LDA in tetrahydrofuran (B95107) (THF) at a low temperature (-70°C). The LDA selectively removes a proton ortho to both fluorine atoms. The resulting organolithium intermediate is then quenched with an electrophile, such as N-formylpiperidine, to introduce the aldehyde group, yielding 4-Bromo-2,6-difluorobenzaldehyde. chemicalbook.com

Table 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde using LDA

| Parameter | Condition | Source |

| Starting Material | 1-Bromo-3,5-difluorobenzene | chemicalbook.com |

| Reagent | Lithium Diisopropylamide (LDA) | chemicalbook.com |

| Formylating Agent | N-Formylpiperidine | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | chemicalbook.com |

| Temperature | -70°C | chemicalbook.com |

| Yield | 78% | chemicalbook.com |

This regioselective formylation highlights the potential of LDA-mediated reactions for synthesizing specifically substituted difluorobenzaldehydes.

n-Butyllithium (n-BuLi) is another powerful organolithium reagent widely used as a strong base and for lithium-halogen exchange. wikipedia.orgchemeurope.com Its high reactivity necessitates careful handling and precise temperature control, as it can react with common ether solvents like THF at temperatures above -60°C. uniurb.it Reactions involving n-BuLi are often conducted at -78°C to prevent unwanted side reactions and ensure safety. wikipedia.orgorgsyn.org

The utility of n-BuLi has been demonstrated in the synthesis of 2,3-difluorobenzaldehyde (DFBA), a direct precursor to the target molecule. core.ac.uk In this process, an ortho-fluorinated aryl lithium intermediate is generated. However, this intermediate is highly reactive and can undergo ortho-elimination to form an unstable benzyne (B1209423) intermediate if the temperature is not strictly controlled. core.ac.uk The use of continuous flow chemistry platforms is an effective strategy to manage the exothermic nature of these reactions and improve safety and scalability by ensuring precise temperature control. core.ac.uk

The standard preparation of n-BuLi itself involves the reaction of 1-bromobutane (B133212) or 1-chlorobutane (B31608) with lithium metal in a hydrocarbon solvent. wikipedia.orgchemeurope.com

Table 2: Typical Conditions for n-BuLi Initiated Reactions

| Parameter | Condition | Source |

| Reagent | n-Butyllithium (n-BuLi) | wikipedia.orgorgsyn.org |

| Typical Solvents | Tetrahydrofuran (THF), Diethyl ether, Hexanes | chemicalbook.comwikipedia.orgorgsyn.org |

| Typical Temperature | -78°C to 0°C | wikipedia.orgwikipedia.orgcore.ac.uk |

| Key Applications | Deprotonation, Lithium-Halogen Exchange | chemeurope.com |

| Safety Note | Often pyrophoric; reacts violently with water. | wikipedia.orgorgsyn.org |

Organometallic Reagent-Mediated Transformations

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is particularly relevant in complex syntheses where multiple steps can generate significant waste.

One of the core tenets of green chemistry is the use of safer solvents. carlroth.com Many traditional organic syntheses employ volatile and hazardous solvents like dichloromethane, THF, and benzene. chemicalbook.comchemeurope.comprepchem.com Greener alternatives derived from renewable resources are increasingly being adopted. sigmaaldrich.comsigmaaldrich.com

Solvents such as 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass like corncobs, and Cyclopentyl methyl ether (CPME) offer significant environmental and safety advantages. sigmaaldrich.com For instance, CPME has a higher boiling point and flash point than THF and is more resistant to the formation of explosive peroxides, which enhances laboratory safety. sigmaaldrich.com Bio-based ethanol (B145695) is another sustainable alternative that aligns with the principles of using renewable feedstocks. sigmaaldrich.com The application of such solvents can drastically reduce the environmental footprint of synthesizing compounds like this compound.

Table 3: Comparison of Traditional and Greener Solvents

| Solvent | Origin | Key Advantages of Greener Alternative | Source |

| Tetrahydrofuran (THF) | Petrochemical | sigmaaldrich.com | |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Higher boiling point, wider temperature range for reactions. | sigmaaldrich.com |

| Dichloromethane (DCM) | Petrochemical | google.com | |

| Cyclopentyl methyl ether (CPME) | Petrochemical (but greener profile) | Resists peroxide formation, higher boiling point, less waste. | sigmaaldrich.com |

Catalytic Approaches for Enhanced Efficiency

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones to minimize waste. carlroth.com Catalysts increase reaction rates and can often be used in small amounts and recycled, improving atom economy and reducing byproducts. nih.gov

In the synthesis of related fluorobenzaldehydes, various catalytic systems have been employed. For example, the synthesis of p-fluorobenzaldehyde can be improved by using a composite catalyst of iron trichloride (B1173362) (FeCl₃) and zinc chloride (ZnCl₂) which leads to higher yields under mild conditions. google.com Another example is the use of Raney nickel as a catalyst in the synthesis of 4-amino-3-bromo-2,5-difluorobenzaldehyde. prepchem.com Furthermore, emerging green techniques such as photocatalysis, which uses light to drive chemical reactions, present innovative and sustainable avenues for future synthetic design. nih.gov Adopting catalytic strategies for the bromination or formylation steps in the synthesis of this compound could significantly enhance its environmental sustainability.

Waste Minimization and Process Intensification in the Synthesis of this compound

The industrial production of specialty chemicals such as this compound necessitates a strong focus on waste minimization and process intensification. These principles, central to green chemistry and sustainable manufacturing, aim to reduce the environmental footprint of chemical processes while enhancing their economic viability. The strategies employed often involve improving reaction efficiency, utilizing less hazardous materials, and optimizing process conditions to decrease waste generation and energy consumption.

In the context of synthesizing this compound, a key intermediate for liquid crystals and other advanced materials, these considerations are paramount. google.com Traditional multi-step syntheses of halogenated aromatic aldehydes can generate significant waste streams, including by-products, spent reagents, and solvents. Therefore, the development of cleaner and more efficient synthetic routes is an area of active research and industrial interest.

One patented method for preparing this compound starts from 1,2-Difluorobenzene and proceeds through formylation, etherification, bromination, and deprotection steps. google.com This process is noted for its high yield and simplicity, which are foundational aspects of process intensification. google.com High yields inherently lead to less waste, as a greater proportion of the raw materials is converted into the desired product.

The concept of Reaction Mass Efficiency (RME) is a useful metric for evaluating the greenness of a chemical synthesis. nih.gov RME considers the mass of the final product in relation to the total mass of all materials used in the reaction, including reactants, solvents, and catalysts. nih.gov By optimizing stoichiometric ratios and reaction conditions to favor high conversion and selectivity, the RME of the this compound synthesis can be improved, thereby minimizing waste.

Another critical green chemistry metric is the E-Factor , which measures the total mass of waste generated per kilogram of product. nih.gov A lower E-Factor signifies a more environmentally friendly process. The choice of reagents and solvents significantly impacts the E-Factor. For instance, employing catalytic methods over stoichiometric reagents can drastically reduce waste. While specific E-Factor calculations for the synthesis of this compound are not widely published, the principles of minimizing this metric guide the selection of synthetic pathways.

The table below illustrates a hypothetical comparison of different synthetic approaches for a generic brominated fluorobenzaldehyde, highlighting the potential for waste reduction through process optimization.

| Metric | Traditional Synthesis | Optimized Synthesis |

| Atom Economy | Moderate | High |

| E-Factor (kg waste/kg product) | High (e.g., 10-20) | Low (e.g., 2-5) |

| Solvent Use | High volume, hazardous solvents | Reduced volume, greener solvents |

| Catalyst | Stoichiometric reagents | Recyclable catalyst |

| Energy Consumption | High (multiple heating/cooling cycles) | Moderate (optimized temperature profiles) |

This table is illustrative and based on general principles of green chemistry applied to the synthesis of related compounds.

Process intensification can also be achieved through the use of advanced reactor technologies. For example, continuous flow reactors can offer superior heat and mass transfer, leading to better control over reaction parameters, improved safety, and higher yields compared to traditional batch reactors. While the application of flow chemistry to the synthesis of this compound is not explicitly detailed in available literature, it represents a promising avenue for process intensification in the broader field of fine chemical manufacturing.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei within a molecule, allowing for a detailed mapping of the molecular skeleton.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of 4-bromo-2,3-difluorobenzaldehyde, the aromatic region of the ¹H NMR spectrum is of particular interest.

Detailed research findings from the analysis of this compound have reported the following proton NMR data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.32 | d | 2.0 | Aldehyde proton (CHO) |

| 7.68 | ddd | 8.5, 6.5, 2.0 | Aromatic proton |

| 7.49 | ddd | 8.5, 7.0, 2.0 | Aromatic proton |

The data is based on a 400 MHz spectrum in CDCl₃.

The downfield chemical shift of the aldehydic proton at 10.32 ppm is characteristic of aldehydes. The two aromatic protons appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other and with the adjacent fluorine atoms.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Due to the presence of fluorine atoms in this compound, the ¹³C NMR spectrum is expected to show carbon-fluorine couplings (C-F J-coupling), which can be complex and long-range. magritek.com

While specific, publicly available academic ¹³C NMR data for this compound is limited, the expected chemical shifts can be predicted based on data for similar substituted benzaldehydes. The aldehydic carbon would appear significantly downfield, typically in the range of 185-195 ppm. The fluorinated carbons would show large one-bond C-F coupling constants, and the other aromatic carbons would also exhibit smaller couplings to the fluorine atoms. For instance, in related difluorobenzaldehyde isomers, the carbon atoms directly bonded to fluorine show characteristic large coupling constants. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is frequently used to confirm the molecular weight of a synthesized compound and to assess its purity. In the context of academic research involving the synthesis of more complex molecules from this compound, LC-MS is a standard characterization method.

In a patent describing the synthesis of a derivative, the molecular ion peak of 4-bromo-3-fluoro-2-methoxybenzaldehyde, a closely related compound, was identified by LC-MS with electrospray ionization (ESI), showing an [M+H]⁺ ion at m/z 233.0. google.com For this compound, an ESI-MS analysis would be expected to show a prominent [M+H]⁺ ion.

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 220.9 / 222.9 (due to bromine isotopes) |

The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.

Gas chromatography-mass spectrometry (GC-MS) is another hyphenated technique that couples the separation power of gas chromatography with mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like benzaldehydes. hmdb.canih.gov

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration. For aromatic aldehydes, this peak typically appears in the region of 1710-1685 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of electron-withdrawing fluorine atoms and the bromine atom is expected to influence the C=O bond polarity and thus its stretching frequency. researchgate.net

Other significant absorption bands would include those for the aromatic C-H stretching (around 3100-3000 cm⁻¹), aromatic C=C stretching (in the 1600-1450 cm⁻¹ region), C-F stretching (typically strong and found in the 1300-1000 cm⁻¹ region), and the C-Br stretching vibration, which appears at lower frequencies. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2900-2800 and 2800-2700 | Weak (often two bands) |

| Carbonyl (C=O) Stretch | 1710-1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-F Stretch | 1300-1000 | Strong |

| C-Br Stretch | < 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π → π* transitions of the benzene ring and the carbonyl group, and potentially n → π* transitions of the carbonyl group.

While specific experimental UV-Vis data for this compound is not widely published, data for a related dication containing a 4-bromo-2,6-difluorophenyl group shows absorption in the UV/Vis/NIR region, though this is a more complex system. researchgate.net For simpler benzaldehydes, the π → π* transitions typically occur at shorter wavelengths with high intensity, while the n → π* transitions are found at longer wavelengths with lower intensity. The substitution pattern on the benzene ring, including the bromine and fluorine atoms, will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025).

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy, particularly in the gas phase, is a powerful technique for determining the precise three-dimensional structure of molecules and for analyzing their conformational isomers. wikipedia.orglibretexts.org For substituted benzaldehydes, a key conformational question is the orientation of the aldehyde group relative to the benzene ring, which can exist as planar syn (O-cis) or anti (O-trans) conformers.

While direct rotational spectroscopy data for this compound is not available, a very recent and detailed study on the parent compound, 2,3-difluorobenzaldehyde (B42452), provides significant insights. acs.orgacs.org Using broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, researchers were able to observe the coexistence of both the lower-energy anti-conformer and the higher-energy syn-conformer in the gas phase. acs.orgacs.org

For 2,3-difluorobenzaldehyde, the energy difference between the anti and syn conformations was experimentally and theoretically determined to be approximately 10.9 kJ/mol. acs.org Despite the steric repulsion between the carbonyl oxygen and the ortho-fluorine atom, the syn-conformer was found to be planar. acs.org It is highly probable that this compound would also exhibit a similar conformational landscape, with the anti-conformer being the more stable form. The additional bromine substituent at the 4-position would influence the moments of inertia but is not expected to fundamentally change the preference for the anti conformation.

Table 2: Conformational Data for 2,3-Difluorobenzaldehyde (Parent Compound)

| Conformer | Relative Energy (kJ/mol) | Planarity |

| anti (O-trans) | 0 (most stable) | Planar |

| syn (O-cis) | 10.9 | Planar |

Data from Liang et al., J. Phys. Chem. A 2024. acs.org

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity determination of this compound, particularly in the context of its synthesis and use as a chemical intermediate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. Commercial suppliers often provide purity specifications determined by HPLC, which are typically greater than 97.5%. thermofisher.com While specific, detailed HPLC methods for this compound are not extensively published in academic literature, a typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comwalshmedicalmedia.comchromforum.org Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

A patent for the separation of benzaldehyde and nitrobenzaldehyde isomers using HPLC on a C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel stationary phase highlights the utility of specialized columns for separating closely related aromatic aldehydes. google.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. Several chemical suppliers indicate that UPLC data is available for this compound, suggesting its use in quality control. bldpharm.com

UPLC methods for separating benzaldehyde derivatives often utilize reversed-phase columns and gradient elution to achieve optimal separation of the target compound from impurities and starting materials. rsc.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

A documented example for a closely related isomer, 4-Bromo-2,5-difluorobenzaldehyde, demonstrates the use of TLC for monitoring its synthesis. The reaction progress was followed on silica gel plates with a mobile phase of 5% ethyl acetate (B1210297) in hexane. This solvent system, or a similar one with adjusted polarity, would likely be effective for monitoring the synthesis of this compound. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be visualized, indicating the progression of the reaction.

X-ray Diffraction Analysis (for derivatives and related compounds)

The general workflow of X-ray crystallography involves growing a high-quality single crystal of the compound of interest. nih.gov This is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, researchers can construct an electron density map of the molecule and from that, determine the positions of the individual atoms. nih.gov

This technique is invaluable for:

Confirming molecular structure: It provides a definitive 3D model of the molecule.

Determining absolute configuration: For chiral molecules, it can distinguish between enantiomers. nih.gov

Analyzing intermolecular interactions: It reveals details about hydrogen bonding, halogen bonding, and other non-covalent interactions that govern the crystal packing.

For derivatives of this compound, such as those formed through reactions of the aldehyde group, X-ray diffraction would be the definitive method to confirm the stereochemistry and conformation of the resulting products. For example, in the study of Schiff bases or other condensation products, crystallography can reveal the planarity of the system and the orientation of the substituted phenyl ring.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental findings. These methods are particularly useful for understanding the electronic structure, reactivity, and conformational preferences of molecules like this compound.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.netnih.gov This method is used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to predict its ground-state geometry and electronic characteristics. researchgate.net

DFT calculations can provide insights into:

Optimized Molecular Structure: Predicting bond lengths and angles, which can be compared with experimental data if available.

Vibrational Spectra: Calculating theoretical infrared and Raman spectra to aid in the assignment of experimental vibrational bands.

Electronic Properties: Determining properties such as dipole moment, polarizability, and hyperpolarizability to understand the molecule's response to an external electric field. researchgate.net

Reactivity Descriptors: Calculating parameters like ionization potential, electron affinity, and chemical hardness to predict the molecule's reactivity. researchgate.net

The influence of a solvent on the molecule's properties can also be modeled using methods like the Polarizable Continuum Model (PCM) within the DFT framework. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in computational chemistry is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The aldehyde group and the substituted aromatic ring are the primary regions of interest for these interactions.

Table 1: Frontier Molecular Orbital (FMO) Parameters and their Significance

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; region of high HOMO density is prone to electrophilic attack. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; region of high LUMO density is prone to nucleophilic attack. researchgate.net |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A small gap suggests high chemical reactivity and polarizability. nih.gov A large gap suggests high kinetic stability. |

The presence of the aldehyde group in this compound allows for rotational isomerism around the C-C bond connecting the aldehyde to the phenyl ring. This results in different conformers, typically an O-trans and an O-cis form, depending on the orientation of the carbonyl oxygen relative to the adjacent fluorine atom.

Computational methods, particularly DFT, are used to investigate the conformational landscape of such molecules. researchgate.net By calculating the potential energy surface as a function of the dihedral angle of the aldehyde group, the relative energies of the different conformers can be determined, along with the energy barriers for rotation between them. Studies on related fluorobenzaldehydes have shown that the planarity of the equilibrium geometry is a key feature. researchgate.net For 2,3-difluorobenzaldehyde, two rotamers (anti and syn) have been identified through photoexcitation studies. researchgate.net The relative stability of these conformers is influenced by steric and electronic effects, including potential intramolecular hydrogen bonding or repulsive interactions between the carbonyl oxygen and the ortho-substituted fluorine atom.

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Topological descriptors are derived from the 2D representation of the molecule and describe aspects like its size, shape, and branching. The Topological Polar Surface Area (TPSA), for instance, is a descriptor related to a molecule's polarity and is often used to predict its transport properties.

Atomistic descriptors , on the other hand, are based on the 3D structure and electronic properties of the molecule. These include descriptors related to charge distribution, polarizability, and van der Waals surface area.

For this compound, various molecular descriptors can be computationally predicted.

Table 2: Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Predicted Value | Reference |

|---|---|---|---|

| Topological | Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov | |

| Complexity | 153 | nih.gov | |

| Atomistic | Molecular Weight | 221.00 g/mol | nih.gov |

| XLogP3 | 2.3 | nih.gov | |

| Hydrogen Bond Donor Count | 0 | nih.gov | |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Reactivity and Mechanistic Studies of 4 Bromo 2,3 Difluorobenzaldehyde

Electrophilic Properties and Reaction Pathways

The electrophilic nature of 4-Bromo-2,3-difluorobenzaldehyde is primarily attributed to the electron-withdrawing effects of the two fluorine atoms and the aldehyde group. These groups decrease the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic attack but less reactive towards electrophilic substitution. The high electronegativity of the fluorine atoms creates a dipole moment in the molecule, further influencing its reactivity. guidechem.com

The presence of electron-withdrawing groups, particularly those ortho- and para- to the bromine atom, generally accelerates the rate of oxidative addition in cross-coupling reactions. This is a key step in many synthetic transformations involving this compound. uwindsor.ca

Nucleophilic Substitution Reactions

The halogen atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the aldehyde and fluorine groups facilitates the attack of nucleophiles on the ring. nih.gov

For instance, in reactions with hydroxybenzaldehydes under basic conditions, nucleophilic attack occurs at the carbon atom bearing a fluorine atom. The reaction conditions, molar ratio of reactants, and the nucleophilicity of the phenolate (B1203915) play crucial roles in determining the selectivity of these reactions. rsc.org In some cases, sequential nucleophilic substitution of the fluorine atoms can be achieved. nih.gov

Cross-Coupling Reactions (e.g., with organometallic reagents)

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a reactive handle for these transformations.

Palladium-catalyzed cross-coupling reactions are commonly employed. For example, in the presence of a palladium catalyst, this compound can react with organometallic reagents like organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling). uwindsor.capharm.or.jp The general mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium catalyst. uwindsor.ca

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. uwindsor.ca For instance, the use of sterically hindered phosphine (B1218219) ligands can enhance the rate of oxidative addition, especially for less reactive aryl chlorides. uwindsor.ca Copper-catalyzed cross-coupling reactions have also been developed for the formation of certain carbon-carbon bonds. rsc.org

Aryl halides, including bromides, are common leaving groups in these reactions. The reactivity order is generally I > Br > OTf > Cl. uwindsor.ca

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic compounds and molecules with potential biological activity. nih.govnih.gov

The formation of Schiff bases typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. nih.gov These reactions are often catalyzed by acids or bases. The resulting Schiff bases can be further utilized in multicomponent reactions or as ligands for metal complexes. nih.gov

Ring Functionalization and Derivatization

The this compound core can be further functionalized through various reactions targeting the aromatic ring and the aldehyde group.

Directed ortho-metalation is a powerful strategy for introducing substituents at specific positions on the benzene ring. beilstein-journals.org For example, after protecting the aldehyde group, typically as an oxazoline, a strong base like TMPMgCl·LiCl can be used to deprotonate the position ortho to the directing group, followed by quenching with an electrophile to introduce a new functional group. beilstein-journals.org

The bromine atom can be replaced through various cross-coupling reactions as mentioned earlier, allowing for the introduction of a wide range of aryl, alkyl, or other functional groups. uwindsor.ca The aldehyde group can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups, providing a plethora of derivatives.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the reactions involving this compound are significantly influenced by the electronic effects of the substituents. The electron-withdrawing fluorine atoms and aldehyde group generally increase the rate of nucleophilic aromatic substitution and the oxidative addition step in cross-coupling reactions. uwindsor.canih.gov

Thermodynamic considerations, such as the stability of intermediates and products, also play a crucial role. In cross-coupling reactions, the relative bond strengths of the carbon-halogen and metal-halogen bonds are important factors. The formation of stable products drives the reaction forward.

While specific kinetic and thermodynamic data for every reaction of this compound is not extensively documented in readily available literature, the general principles of physical organic chemistry can be applied to understand and predict its reactivity.

Applications of 4 Bromo 2,3 Difluorobenzaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Chemistry

4-Bromo-2,3-difluorobenzaldehyde is widely recognized as a key intermediate in the synthesis of pharmaceuticals. google.com Its structural motifs are incorporated into various complex molecules designed to interact with specific biological targets, leading to the development of novel therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a critical starting material or intermediate in the multi-step synthesis of various active pharmaceutical ingredients. The aldehyde group provides a handle for forming carbon-carbon or carbon-nitrogen bonds, while the bromo- and fluoro-substituted ring can be modified through a variety of coupling reactions and nucleophilic aromatic substitutions. Recent patent literature highlights its direct application in creating complex heterocyclic systems for targeted therapies.

For instance, this compound is a cited starting material in the synthesis of novel MALT1 (mucosa-associated lymphoid tissue lymphoma translocation 1) inhibitors. google.com It is also used in the preparation of (aza)indazolyl-aryl sulfonamide compounds, which are under investigation for treating medical conditions like cancer. google.comgoogle.com

Table 1: Examples of API Scaffolds Synthesized from this compound

| Target API Scaffold | Therapeutic Area | Synthetic Role of this compound | Source(s) |

| MALT1 Inhibitors | Cancer, Autoimmune Diseases | Starting material for the synthesis of Intermediate 23 in a multi-step reaction sequence. | google.com |

| (Aza)indazolyl-aryl sulfonamides | Cancer | Reactant used to form a key alcohol intermediate, (4-bromo-2,3-difluorophenyl)(azaindazolyl)methanol. | google.comgoogle.com |

Development of Targeted Therapeutic Agents

The true value of this compound in pharmaceutical chemistry lies in its contribution to the synthesis of targeted therapeutic agents. These are drugs designed to interfere with specific molecules or pathways involved in the progression of a disease, such as cancer or autoimmune disorders.

The MALT1 inhibitors derived from this benzaldehyde (B42025) are a prime example. google.com MALT1 is a paracaspase that functions as a crucial mediator of the NFκB signaling pathway, which is often dysregulated in cancer and immunological diseases. google.com By providing the core structure for molecules that can inhibit MALT1, this compound contributes to the development of therapies aimed at precisely controlling this pathway. google.com

Similarly, the (aza)indazolyl-aryl sulfonamides synthesized using this intermediate are developed for their potential to treat cancer by modulating specific cellular mechanisms. google.comgoogle.com The unique electronic properties conferred by the fluorine atoms on the benzaldehyde ring can influence the binding affinity and pharmacokinetic properties of the final drug molecule, making this intermediate particularly valuable in drug design.

Contributions to Materials Science

Beyond its pharmaceutical applications, the distinct physicochemical properties of this compound make it a significant precursor in materials science, especially in the field of liquid crystals.

Precursor for Liquid Crystal Development

This compound is an important intermediate in the synthesis of fluorinated benzene (B151609) liquid crystal materials. guidechem.com Several of its molecular features are highly advantageous for this application. The substitution of hydrogen with fluorine atoms is critical; fluorine's atomic size is close to that of hydrogen, which helps prevent steric hindrance that could otherwise disrupt the ordered arrangement of molecules in the liquid crystal phase. guidechem.com

Furthermore, the high electronegativity of the fluorine atoms ensures that the resulting liquid crystal molecules possess a significant dipole moment. guidechem.com The lipophilicity imparted by fluorine also enhances the solubility of these compounds within mixed liquid crystal formulations. guidechem.com This combination of properties makes fluorinated liquid crystals the dominant choice for thin-film transistor (TFT) liquid crystal displays, and this compound plays a key role in the production of these high-performance materials. guidechem.com

Synthesis of Organic Semiconductors

While fluorinated aromatic compounds are a class of molecules actively investigated for applications in organic electronics, specific research detailing the use of this compound as a direct precursor for organic semiconductors is not prominently documented in available literature. Its structural motifs are similar to those used in organic field-effect transistor (OFET) materials, but its primary reported application in materials science remains centered on liquid crystals.

Fabrication of Advanced Functional Materials

The application of this compound in the fabrication of other advanced functional materials, such as conjugated polymers or specialized coatings, is not extensively detailed in current research. Its principal role remains overwhelmingly in the synthesis of pharmaceutical intermediates and liquid crystal precursors.

Utility in Agrochemical Synthesis

While substituted benzaldehydes are recognized as important intermediates in the production of agrochemicals, specific research detailing the application of this compound in this sector is not extensively documented in publicly available literature. google.com However, the principles of agrochemical design allow for a theoretical exploration of its potential utility.

The development of new agrochemical formulations often involves the synthesis of molecules with specific biological activities, such as herbicidal, fungicidal, or insecticidal properties. Benzaldehyde derivatives can serve as foundational scaffolds that are modified to create these active ingredients. google.com The presence of fluorine atoms in a molecule can enhance properties like metabolic stability and lipophilicity, which are desirable in agrochemicals. Therefore, the difluoro-substituted phenyl ring of this compound makes it a plausible candidate for use as a precursor in the synthesis of new, potentially more effective, agrochemical agents. The aldehyde functional group provides a reactive site for further molecular elaboration to build more complex and potent structures.

Application in Fluorescent Probe Design

The design of fluorescent probes is a critical area of research for visualizing biological processes. rsc.orgrsc.org These probes are molecules designed to change their fluorescence properties (e.g., turn on, shift in color) in response to a specific analyte or environmental change. rsc.orgmdpi.com

Although specific examples of this compound being used to create fluorescent probes for biological imaging are not detailed in available research, its chemical structure is relevant to probe design. Fluorescent probes for detecting aldehydes often utilize a reaction between the target aldehyde and a nucleophilic portion of the probe, such as an amine. mdpi.com This reaction, frequently a condensation to form an imine, alters the electronic structure of the probe's fluorophore, leading to a detectable change in fluorescence. mdpi.commdpi.com A compound like this compound could theoretically be incorporated into such a system, where its aldehyde group serves as the reactive trigger for detection. The electron-withdrawing nature of the fluorine atoms could influence the reactivity of the aldehyde and the photophysical properties of the resulting product.

Synthesis of Complex Organic Molecules

The reactivity of the aldehyde group, combined with the substitution pattern on the aromatic ring, makes this compound a useful starting material for constructing more complex molecular architectures.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, and their synthesis is a major focus of organic chemistry. wiley-vch.denih.gov Many synthetic routes to these compounds utilize aldehydes as key precursors. For instance, aldehydes can react with various nitrogen-containing nucleophiles (like amines, hydrazines, or amides) in cyclization reactions to form a wide array of heterocyclic rings. While specific literature on the use of this compound in these reactions is scarce, its aldehyde functional group is well-suited for established synthetic methodologies for producing heterocycles such as pyridines, pyrimidines, or imidazoles. The bromo- and fluoro-substituents would be carried into the final product, imparting unique electronic properties and providing a handle (the bromine atom) for further cross-coupling reactions.

The formation of a Schiff base, or an imine, is a fundamental reaction in organic chemistry involving the condensation of a primary amine with an aldehyde or ketone. uitm.edu.mynih.gov This reaction is reversible and proceeds through a hemiaminal intermediate before dehydrating to form the characteristic carbon-nitrogen double bond (C=N). nih.gov

Schiff bases derived from substituted benzaldehydes are widely studied for their diverse applications, including in materials science and as ligands for metal complexes. mdpi.com The general synthesis is straightforward and typically involves mixing the aldehyde and a primary amine in a suitable solvent, sometimes with acid or base catalysis. researchgate.netuobabylon.edu.iq

While no studies were found that specifically synthesize Schiff bases from this compound, it is an ideal candidate for this transformation. The reaction would proceed as follows:

This compound + R-NH₂ ⇌ [Hemiaminal Intermediate] → 4-Bromo-2,3-difluoro-N-alkyl/arylimine + H₂O

The resulting Schiff base would possess the difluoro- and bromo-substituted phenyl ring, and its properties would be influenced by the "R" group from the primary amine. The electron-withdrawing fluorine atoms would affect the electron density of the aromatic system and the reactivity of the imine bond.

Chalcone (B49325) Derivative Synthesis (analogous to related benzaldehydes)

This compound is a valuable precursor in the synthesis of chalcone derivatives, a class of compounds recognized for their significant biological activities and as key intermediates in the biosynthesis of flavonoids and isoflavonoids. The synthesis of chalcones from this substituted benzaldehyde typically proceeds via the Claisen-Schmidt condensation, a reliable and widely used base-catalyzed reaction between a substituted benzaldehyde and an acetophenone (B1666503) or a related ketone.

The core of this transformation involves the reaction of this compound with an enolizable ketone, such as acetophenone or its derivatives, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. chemicalbook.comgoogle.com The reaction is generally carried out in a protic solvent, such as ethanol (B145695), at room temperature. google.com

The mechanism commences with the deprotonation of the α-carbon of the acetophenone by the base, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product subsequently undergoes dehydration, facilitated by the basic conditions, to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. This final product, a (2E)-3-(4-bromo-2,3-difluorophenyl)-1-arylprop-2-en-1-one, precipitates from the reaction mixture and can be purified by recrystallization. jocpr.com

Detailed Research Findings

While specific research literature detailing the synthesis of chalcones directly from this compound is not extensively published, the reaction is analogous to numerous studies involving other substituted benzaldehydes. For instance, the synthesis of brominated chalcones using 4-bromoacetophenone and various benzaldehydes has been successfully achieved through Claisen-Schmidt condensation, yielding products in high purity. nih.gov Similarly, various substituted benzaldehydes, including those with halogen and other functional groups, are routinely used to produce a wide array of chalcone derivatives. jocpr.comnih.gov

The general procedure involves dissolving equimolar amounts of this compound and a chosen acetophenone derivative in ethanol, followed by the slow addition of an aqueous or alcoholic solution of a strong base like NaOH or KOH. google.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is typically poured into cold water or acidified to precipitate the crude chalcone product, which is then collected by filtration and purified, commonly by recrystallization from ethanol. chemicalbook.comjocpr.com The expected product would be a (2E)-1-aryl-3-(4-bromo-2,3-difluorophenyl)prop-2-en-1-one.

The structure of the resulting chalcone can be confirmed using standard spectroscopic methods. Infrared (IR) spectroscopy would show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O) and the carbon-carbon double bond (C=C). Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, including the characteristic signals for the vinylic protons with a coupling constant indicative of the E (trans) configuration.

The following table outlines a representative, analogous synthesis of a chalcone derivative based on established methodologies.

Interactive Data Table: Analogous Synthesis of a Chalcone Derivative

| Parameter | Details | Source Analogy |

| Reactant A | This compound | rsc.orgbldpharm.com |

| Reactant B | Acetophenone | jocpr.com |

| Reaction Type | Claisen-Schmidt Condensation | chemicalbook.comgoogle.com |

| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | chemicalbook.comgoogle.com |

| Solvent | Ethanol | google.com |

| Temperature | Room Temperature | google.com |

| Reaction Time | 2-5 hours | google.com |

| Work-up | Acidification with dilute HCl, filtration | chemicalbook.com |

| Purification | Recrystallization from ethanol | jocpr.com |

| Expected Product | (2E)-3-(4-bromo-2,3-difluorophenyl)-1-phenylprop-2-en-1-one | N/A |

This synthetic approach highlights the utility of this compound as a building block for creating complex, fluorinated chalcones, which are of interest for further chemical and pharmacological investigation.

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic pathways for 4-Bromo-2,3-difluorobenzaldehyde is a primary area of future research. Current methodologies, while effective, present opportunities for improvement in terms of yield, cost-effectiveness, and industrial scalability.

A known preparation method involves a multi-step sequence starting from 1,2-Difluorobenzene (B135520). google.com This process includes formylation, etherification to protect the aldehyde, subsequent bromination, and a final deprotection step to yield the target compound. google.com A patent for this method highlights its high yield and simple technology, suggesting its feasibility for industrial production. google.com

Table 1: Patented Synthesis of this compound google.com

| Step | Reactants | Process | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2-Difluorobenzene, n-butyllithium, Dimethylformamide (DMF) | Formylation | 2,3-difluorobenzaldehyde (B42452) |

| 2 | 2,3-difluorobenzaldehyde, Ethylene (B1197577) glycol, p-toluenesulfonic acid | Etherification (Protection) | 2,3-difluorobenzaldehyde ethylene glycol condensate |

| 3 | 2,3-difluorobenzaldehyde ethylene glycol condensate, n-butyllithium, Bromine | Bromination | This compound ethylene glycol condensate |

Future research will likely focus on developing tandem or one-pot reactions that reduce the number of intermediate isolation and purification steps, which are often time-consuming and costly. liberty.edu The exploration of alternative starting materials and reagents that are less expensive and more readily available is also a critical avenue for investigation. acs.org For instance, developing pathways that circumvent the need for deep-cooling conditions, such as the -65°C required in the initial formylation step, could significantly enhance the energy efficiency and accessibility of the synthesis. guidechem.com

Development of Advanced Catalytic Systems for Derivatization

This compound serves as a building block for more complex molecules. chemimpex.com The development of advanced catalytic systems is crucial for its efficient derivatization, enabling the synthesis of a wide array of novel compounds. The bromine atom and the aldehyde group are both reactive sites that can be targeted by various catalytic reactions.

A significant challenge in the derivatization of benzaldehydes is the high reactivity of the aldehyde functionality, which can be prone to side reactions with organometallic reagents. acs.orgrug.nl Future research will focus on catalytic systems that offer high selectivity for reactions at the C-Br bond while preserving the aldehyde group, or vice-versa.

Promising areas for development include:

Palladium-Catalyzed Cross-Coupling: These methods are versatile for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. researchgate.net Research into novel palladium catalysts and ligands that are effective for coupling with organolithium reagents or other nucleophiles under mild conditions is ongoing. acs.orgresearchgate.net The use of stable intermediates, such as aluminum hemiaminals that protect the aldehyde during the coupling reaction, represents an innovative strategy. rug.nlresearchgate.net

Photocatalysis: Light-driven catalytic processes offer a green alternative for chemical transformations. researchgate.net Research into photocatalytic systems for the reduction or functionalization of aryl halides like this compound could lead to highly efficient and selective derivatization methods. researchgate.net

Copper-Catalyzed Reactions: Copper catalysis is an attractive option due to the lower cost and toxicity of copper compared to precious metals like palladium. mdpi.com Developing Cu-catalyzed arylation or other coupling reactions specific to bromo-difluoro-substituted aromatic compounds is a key research direction. mdpi.com

Table 2: Potential Catalytic Systems for Derivatization

| Catalytic System | Target Reaction | Potential Advantages | Research Focus |

|---|---|---|---|

| Palladium-Phosphine Complexes | Cross-Coupling (e.g., Suzuki, Heck) | High versatility and efficiency for C-C bond formation. researchgate.net | Development of catalysts for milder reaction conditions and protection of the aldehyde group. acs.orgrug.nl |

| Photocatalysis (e.g., PDI catalysts) | Reduction of C-Br bond, other functionalizations | Use of light as a renewable energy source, high selectivity. researchgate.net | Designing catalysts for specific transformations and understanding reaction mechanisms. researchgate.net |

Expansion of Biological and Material Applications

While this compound is recognized as an important intermediate for liquid crystal materials, a significant area for future research lies in expanding its applications in biology and other advanced materials. google.comguidechem.com The unique substitution pattern of bromine and two fluorine atoms on the benzaldehyde (B42025) ring imparts specific electronic and steric properties that can be exploited in various fields.

Material Science: The primary current application is in the synthesis of high-performance liquid crystals for thin-film transistor (TFT) displays. guidechem.com The fluorine atoms are advantageous because their small size prevents steric hindrance, allowing for the ordered arrangement of liquid crystal molecules, while their high electronegativity ensures a desirable dipole moment. google.comguidechem.com Future research could explore its use as a building block for:

Organic Electronics: As a precursor for organic semiconductors used in flexible electronics and display technologies. chemimpex.com

Advanced Polymers and Coatings: To formulate materials requiring specific chemical properties for enhanced performance. chemimpex.com

Biological Applications: The field of medicinal chemistry presents vast, largely unexplored potential. Substituted benzaldehydes are precursors to various pharmacologically active compounds, including chalcones and Schiff bases, which have demonstrated a wide range of biological activities. researchgate.net Research on isomers and related structures provides a roadmap for future investigations:

Anticancer Agents: 4-Bromo substituted isatin (B1672199) derivatives have shown cytotoxic activity against human tumor cell lines, suggesting that derivatives of this compound could be investigated for similar properties. researchgate.net

Agrochemicals: The compound could be a starting point for developing new pesticides and herbicides, an area where other bromo-fluoro-substituted aromatics have been explored. chemimpex.com

Fluorescent Probes: The fluorinated aromatic structure is a potential scaffold for creating fluorescent probes for biological imaging, which are essential tools for visualizing cellular processes in real time. chemimpex.com

Optimization of Sustainable and Green Synthesis Methods

In line with the growing emphasis on environmental responsibility in the chemical industry, a key challenge is the optimization of sustainable and "green" synthesis methods for this compound. Future research will aim to align its production with the principles of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. rug.nlresearchgate.net

Key strategies for future research include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, such as one-pot or tandem reactions that eliminate intermediate workup steps and solvent waste. liberty.edu

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, research into methods that avoid the use of highly flammable solvents or toxic reagents like bromine gas could significantly improve the safety and sustainability profile of the synthesis. google.com A patent for a related compound, 3-bromo-4-fluorobenzaldehyde, describes a process that avoids toxic bromine by using sodium bromide and sodium hypochlorite. google.com

Catalyst-Free and Novel Energy Sources: Exploring synthetic methods that operate under milder conditions, potentially without a catalyst, or that use alternative energy sources like ultrasound (sonochemistry) or microwaves to accelerate reactions and improve energy efficiency. google.com Ultrasonic-assisted synthesis has been shown to be a green and easy-to-operate process for the synthesis of other brominated fluorobenzaldehydes. google.com

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Advanced computational chemistry offers powerful tools to accelerate research and overcome challenges in the synthesis and application of this compound. In silico methods can provide deep insights into molecular properties and reaction mechanisms, guiding experimental work and reducing the need for extensive trial-and-error laboratory studies. nih.govresearchgate.net

Future research directions in this area include:

Property Prediction: Using quantum mechanical methods like Density Functional Theory (DFT) to predict the geometric, electronic, and spectroscopic properties of this compound and its potential derivatives. researchgate.net Such studies can help in understanding structure-property relationships and in designing new molecules for specific applications, such as liquid crystals with optimized properties.

Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of synthesis and derivatization. nih.gov This can help optimize reaction conditions, improve yields, and predict potential byproducts. For example, computational studies can be used to investigate the stability of intermediates in catalytic cross-coupling reactions, aiding in the design of more efficient catalytic systems. acs.org

Virtual Screening and Drug Design: Employing in silico models to predict the biological activity and metabolic fate of new derivatives. nih.gov By simulating how potential drug candidates derived from this compound might interact with biological targets like enzymes or receptors, researchers can prioritize the synthesis of the most promising compounds for further in vitro and in vivo testing. acs.orgwikipedia.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2,3-difluorobenzaldehyde, and how can reaction efficiency be optimized?

- Methodology : A common approach involves regioselective halogenation and fluorination of benzaldehyde derivatives. For example, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination may employ DAST (diethylaminosulfur trifluoride) or transition-metal catalysts. Optimization includes monitoring reaction temperature (e.g., 0–5°C for bromination to avoid over-substitution) and using anhydrous solvents to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., distinct peaks for aldehyde protons at ~10 ppm and fluorine coupling patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z: 220.93 for CHBrFO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% recommended for reproducibility) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : This compound serves as a key intermediate in:

- Pharmaceuticals : Synthesis of kinase inhibitors or fluorinated bioactive molecules (e.g., analogs of LY2835219 intermediates) .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids to generate biaryl aldehydes .

Advanced Research Questions

Q. How can regioselectivity challenges in dihalogenation/fluorination of benzaldehyde derivatives be addressed?

- Methodology : Use directing groups (e.g., aldehyde groups) to control substitution positions. Computational modeling (DFT calculations) predicts reactive sites, while experimental validation involves screening catalysts (e.g., Pd/Cu systems for C–F bond formation). For example, meta-fluorination can be achieved using directing groups like –Bpin in transition-metal-catalyzed reactions .

Q. What strategies mitigate instability of this compound under acidic/basic conditions?

- Methodology :

- Stabilization : Add radical scavengers (e.g., BHT) to prevent aldehyde oxidation.

- pH Control : Conduct reactions in neutral buffers (pH 6–8) to avoid degradation.

- Low-Temperature Storage : Store at –20°C under nitrogen to prolong shelf life .

Q. How do researchers resolve contradictions in reported biological activities of fluorinated benzaldehyde derivatives?

- Methodology :

- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) using standardized protocols (IC measurements with triplicate runs).

- Structural Confirmation : Re-examine compound identity via X-ray crystallography if NMR/MS data are ambiguous.

- Meta-Analysis : Compare datasets across publications to identify outliers or context-dependent effects (e.g., cell-line specificity) .

Q. What computational tools aid in predicting reactivity and spectroscopic properties of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。